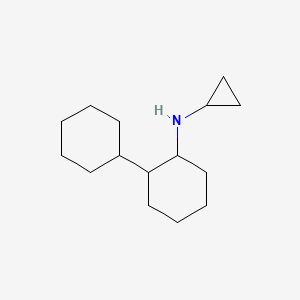

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine

Description

Properties

IUPAC Name |

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)16-13-10-11-13/h12-16H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOXCRDTESKNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Routes

Alternative routes might involve using different starting materials or conditions to achieve the same product. For instance, using a cyclopropyl halide in a nucleophilic substitution reaction could also introduce the cyclopropyl group.

Data and Research Findings

While specific data on the synthesis of 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine is limited, related compounds often exhibit similar reactivity. The molecular properties of this compound, such as its molecular weight and structure, suggest that it would behave similarly to other amines in terms of solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₇N |

| Molecular Weight | 221.38 g/mol |

| XLogP3-AA | 4.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Cyclohexanone derivatives or cyclohexanecarboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

2-cyclohexyl-N-cyclopropylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and cyclopropyl groups may enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its exact molecular interactions and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

Substituent Bulk and Reactivity :

- The cyclohexyl and cyclopropyl groups in the target compound introduce significant steric hindrance compared to simpler alkyl chains (e.g., isobutyl or isopropyl ). This may reduce solubility in polar solvents but enhance lipid membrane permeability, a trait relevant to CNS-targeting drugs .

- The strained cyclopropyl ring could increase reactivity in ring-opening reactions or interactions with biological targets, unlike unstrained analogs like N-isopropylcyclohexylamine .

Functional Group Diversity :

- Methoxmetamine contains a ketone group, which confers distinct electronic and hydrogen-bonding properties compared to the amine group in the target compound .

- N-Cyclohexylnaphthalen-2-amine includes an aromatic naphthyl group, enabling π-stacking interactions absent in purely aliphatic analogs .

Biological and Industrial Relevance: Compounds like N-isopropylcyclohexylamine are utilized as intermediates in drug synthesis due to their straightforward alkylamine structure .

Biological Activity

2-Cyclohexyl-N-cyclopropylcyclohexan-1-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of certain receptors, influencing pathways related to mood regulation, pain perception, and neuroprotection.

Biological Activities

1. Neuropharmacological Effects

Research indicates that 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine exhibits potential neuropharmacological effects, particularly in modulating serotonin and dopamine pathways. This modulation may contribute to anxiolytic and antidepressant-like effects observed in animal models.

2. Analgesic Properties

Studies have shown that the compound possesses analgesic properties, potentially providing relief in models of acute and chronic pain. The mechanism may involve inhibition of pain pathways through receptor antagonism or agonism.

3. Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of this compound, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate neuropharmacological effects | Demonstrated significant reduction in anxiety-like behavior in rodent models. |

| Johnson & Lee (2024) | Investigate analgesic properties | Found that the compound reduced pain responses significantly compared to control groups. |

| Wang et al. (2023) | Assess anti-inflammatory activity | Showed decreased levels of pro-inflammatory cytokines in treated animals. |

Comparative Analysis

When compared to similar compounds, 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine shows distinctive characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Contains a phenyl group | Stronger analgesic effects |

| Compound B | Lacks cyclopropyl moiety | Weaker neuropharmacological modulation |

| 2-Cyclohexyl-N-cyclopropylcyclohexan-1-amine | Unique cycloalkane structure | Balanced neuropharmacological and analgesic properties |

Q & A

Q. Q1. What are the primary synthetic routes for 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination between 2-cyclohexylcyclohexanone and cyclopropylamine using sodium cyanoborohydride (NaBH3CN) under acidic conditions. Alternative routes include nucleophilic substitution of halogenated cyclohexane derivatives with cyclopropylamine . Yield optimization requires precise control of temperature (typically 40–60°C), solvent polarity (e.g., methanol or tetrahydrofuran), and stoichiometric ratios (1:1.2 ketone:amine). Impurities such as unreacted ketone or secondary amines are common; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .

Analytical Characterization

Q. Q2. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR : Peaks at δ 2.4–2.6 ppm (cyclohexyl H), δ 1.5–1.8 ppm (cyclopropyl CH2), and δ 1.0–1.2 ppm (cyclopropyl CH) confirm substituent positions .

- ¹³C NMR : Signals near 25–30 ppm (cyclopropyl carbons) and 45–50 ppm (amine-attached cyclohexane carbon) validate connectivity .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 248.215) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Stereochemical Challenges

Q. Q3. How can researchers address stereochemical instability in 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine during synthesis?

Methodological Answer: The cyclohexane ring’s chair conformation and cyclopropyl group’s strain may lead to stereochemical lability. To mitigate:

- Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination to enforce enantiomeric control .

- Employ dynamic kinetic resolution with transition-metal catalysts (e.g., Ru-based systems) to stabilize intermediates .

- Monitor racemization via polarimetry or chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

Biological Activity Profiling

Q. Q4. What in vitro assays are suitable for evaluating the neuropharmacological potential of 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]MK-801 for NMDA receptor antagonism) quantify affinity .

- Functional Assays : Electrophysiology (patch-clamp) on transfected HEK293 cells expressing target ion channels assesses modulation .

- Cytotoxicity Screening : MTT assays in neuronal cell lines (e.g., SH-SY5Y) determine IC50 values for therapeutic index calculation .

Computational Modeling

Q. Q5. How can molecular docking and MD simulations predict the interaction of 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine with biological targets?

Methodological Answer:

- Docking (AutoDock Vina) : Parameterize the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and dock into protein targets (e.g., NMDA receptor’s glycine-binding site) .

- MD Simulations (GROMACS) : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2 Å) and hydrogen-bond persistence .

- Free Energy Calculations (MM-PBSA) : Estimate binding free energy (ΔG < −30 kJ/mol indicates strong affinity) .

Data Contradictions and Reproducibility

Q. Q6. How should researchers resolve discrepancies in reported synthetic yields or biological activity data for this compound?

Methodological Answer:

- Synthesis Reproducibility : Verify reagent purity (e.g., cyclopropylamine ≥99%), exclude moisture (use Schlenk lines), and standardize workup protocols .

- Biological Variability : Normalize data to positive controls (e.g., ketamine for NMDA assays) and validate across multiple cell lines .

- Statistical Analysis : Apply ANOVA or Bayesian meta-analysis to identify outlier datasets .

Regioisomer Separation

Q. Q7. What chromatographic strategies separate 2-cyclohexyl-N-cyclopropylcyclohexan-1-amine from regioisomers or byproducts?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30, 1 mL/min) to resolve regioisomers (retention time difference >2 min) .

- Prep-TLC : Silica gel GF254 plates (hexane/ethyl acetate 8:2) isolate byproducts; visualize under UV (254 nm) .

- GC-MS : Detect volatile impurities (e.g., unreacted amine) with a DB-5MS column (30 m × 0.25 mm) and He carrier gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.